molecular formula C9H9NO4 B14660739 Methyl 4-(hydroxycarbamoyl)benzoate CAS No. 52134-36-8

Methyl 4-(hydroxycarbamoyl)benzoate

Cat. No.: B14660739
CAS No.: 52134-36-8
M. Wt: 195.17 g/mol
InChI Key: VEJFPBLBWXRFFU-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxycarbamoyl)benzoate is an organic compound that belongs to the class of esters It is derived from benzoic acid and is characterized by the presence of a methyl ester group and a hydroxycarbamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(hydroxycarbamoyl)benzoate can be synthesized through the esterification of 4-(hydroxycarbamoyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method can enhance the efficiency and yield of the reaction by maintaining optimal reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxycarbamoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products

    Hydrolysis: 4-(hydroxycarbamoyl)benzoic acid and methanol.

    Reduction: 4-(hydroxycarbamoyl)benzyl alcohol.

    Substitution: Methyl 3-nitro-4-(hydroxycarbamoyl)benzoate.

Comparison with Similar Compounds

Methyl 4-(hydroxycarbamoyl)benzoate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with a wide range of applications in various fields. Its unique chemical structure allows it to undergo diverse chemical reactions and interact with specific molecular targets, making it valuable for scientific research and industrial applications.

Properties

CAS No.

52134-36-8

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

methyl 4-(hydroxycarbamoyl)benzoate

InChI

InChI=1S/C9H9NO4/c1-14-9(12)7-4-2-6(3-5-7)8(11)10-13/h2-5,13H,1H3,(H,10,11)

InChI Key

VEJFPBLBWXRFFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NO

Origin of Product

United States

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